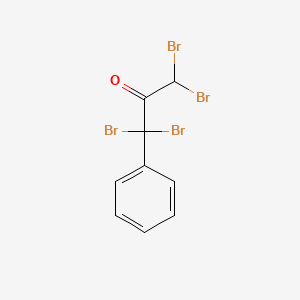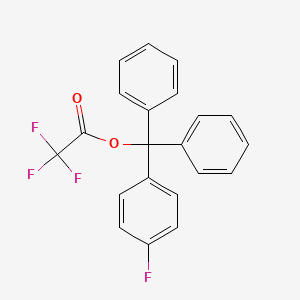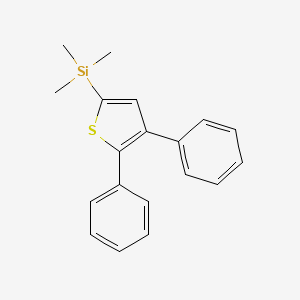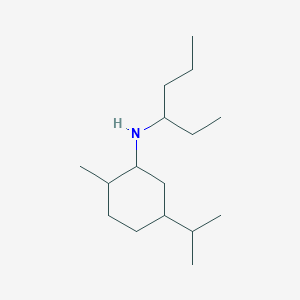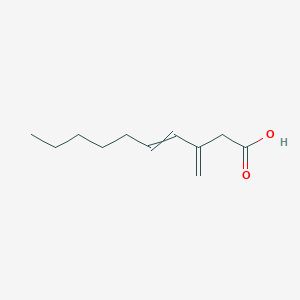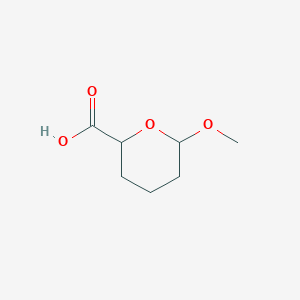![molecular formula C11H20O B14371938 [1-(Ethenyloxy)propan-2-yl]cyclohexane CAS No. 90276-83-8](/img/structure/B14371938.png)
[1-(Ethenyloxy)propan-2-yl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Ethenyloxy)propan-2-yl]cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a propan-2-yl group that is further substituted with an ethenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethenyloxy)propan-2-yl]cyclohexane typically involves the following steps:
Formation of the Ethenyloxy Group: This can be achieved by reacting an appropriate alcohol with a vinyl ether under acidic conditions.
Attachment to the Propan-2-yl Group: The ethenyloxy group is then attached to a propan-2-yl group through a substitution reaction.
Cyclohexane Ring Formation: The final step involves the cyclization of the intermediate to form the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. Common industrial practices include:
Catalytic Hydrogenation: To ensure the selective formation of the desired product.
Distillation: For the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Ethenyloxy)propan-2-yl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyloxy group to an alcohol.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(Ethenyloxy)propan-2-yl]cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other polymer-based products.
Mécanisme D'action
The mechanism by which [1-(Ethenyloxy)propan-2-yl]cyclohexane exerts its effects involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The propan-2-yl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: Known for its use in the synthesis of barbiturates and other pharmaceuticals.
Polynitroaromatic Compounds: Utilized in various synthetic applications.
Uniqueness
What sets [1-(Ethenyloxy)propan-2-yl]cyclohexane apart from similar compounds is its unique combination of functional groups. The presence of both an ethenyloxy and a propan-2-yl group on a cyclohexane ring provides distinct reactivity and stability characteristics, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90276-83-8 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-ethenoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20O/c1-3-12-9-10(2)11-7-5-4-6-8-11/h3,10-11H,1,4-9H2,2H3 |
Clé InChI |
IEJXGGKRUOURIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC=C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


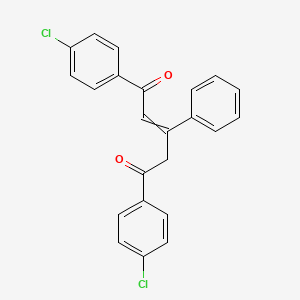

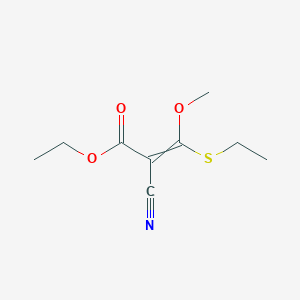
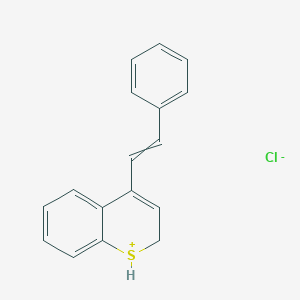
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
